



Antiviral agent 20 application in specific viral infection models

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Compound of Interest		
Compound Name:	Antiviral agent 20	
Cat. No.:	B12406496	Get Quote

Application Notes and Protocols: Remdesivir (GS-5734)

Disclaimer: The following application notes and protocols are based on publicly available research data for Remdesivir, which is used here as a representative example for the placeholder "Antiviral agent 20." Researchers should consult the primary literature and institutional guidelines before implementing any experimental protocols.

Introduction

Remdesivir (sold under the brand name Veklury) is a broad-spectrum antiviral medication developed by Gilead Sciences.[1] It is a nucleotide analog prodrug designed to inhibit viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[2] Originally developed for Hepatitis C and later tested against Ebola and Marburg viruses, Remdesivir has shown significant antiviral activity against a range of coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2.[1][3]

Mechanism of Action

Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[4] It is cell-permeable and is metabolized within the host cell to its active form, remdesivir triphosphate (RDV-TP). RDV-TP acts as an analog of adenosine triphosphate (ATP) and competes for incorporation into nascent viral RNA strands by the viral RdRp. The incorporation of RDV-TP into the growing RNA chain leads to delayed chain termination, thereby disrupting viral replication. Studies on coronaviruses like MERS-CoV and SARS-CoV-2

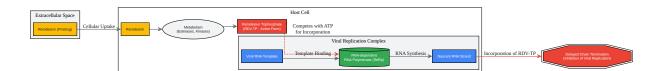


Methodological & Application

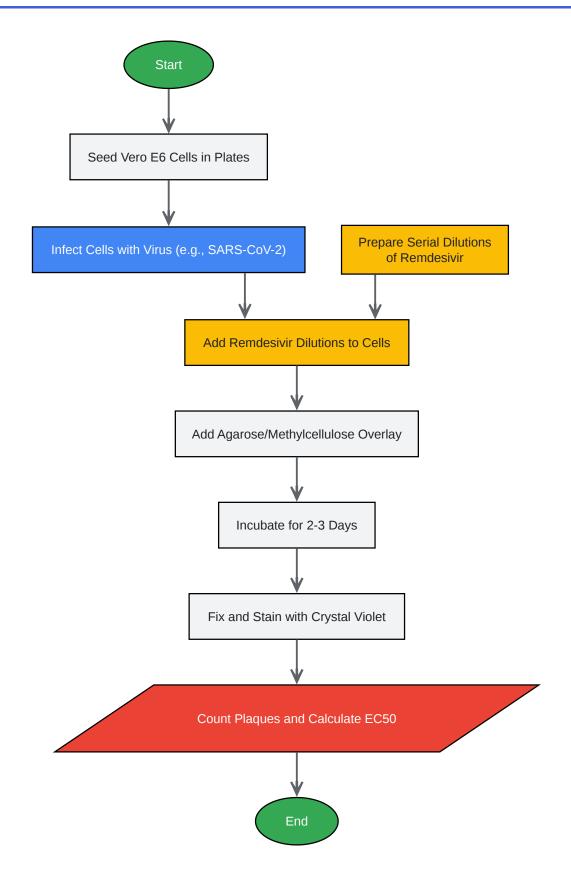
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have shown that after the incorporation of remdesivir, the addition of a few more nucleotides is followed by a halt in RNA synthesis. This mechanism gives Remdesivir its potent antiviral effect.









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